Kinamycin F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

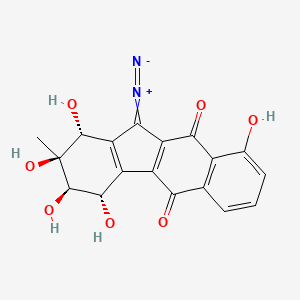

Kinamycin F is a member of the kinamycin family, which are bacterial polyketide secondary metabolites containing a diazo group. These compounds are known for their cytotoxic properties and are of significant interest for potential use in anti-cancer therapies . This compound, specifically, is characterized by a diazobenzo[b]fluorene ring system, a fused 6-6-5-6 carbon skeleton bearing an unusually stable diazo moiety along with a para-quinone and other functionalities .

Preparation Methods

The synthesis of Kinamycin F involves several steps. One notable method includes the enantioselective synthetic route. This process involves the preparation of the diazotetrahydrobenzo[b]fluorene functional group through fluoride-mediated coupling of a β-trimethylsilylmethyl-α,β-unsaturated ketone with an oxidized naphthoquinone, followed by palladium-catalyzed cyclization and diazo transfer . Another approach involves the epoxidation of 2-methyl-1,4-naphthoquinone, followed by stereoselective reduction of both keto-carbonyl groups and ring opening of the epoxide with acetate as the nucleophile .

Chemical Reactions Analysis

Kinamycin F undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form covalent adducts with thiols, which are ubiquitous in mammalian cells . The compound’s diazo group is particularly reactive, allowing it to participate in diazo transfer reactions. Common reagents used in these reactions include fluoride-mediated coupling agents and palladium catalysts . Major products formed from these reactions include advanced diazofluorene intermediates and other structurally complex molecules .

Scientific Research Applications

Kinamycin F has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, this compound is of interest due to its cytotoxic properties, making it a potential candidate for anti-cancer therapies . It has been shown to induce apoptosis in various cancer cell lines by activating caspase 3 and affecting the expression of cyclin A and D3 . Additionally, this compound is used in studies involving DNA cleavage under biomimetic conditions .

Mechanism of Action

The mechanism of action of Kinamycin F involves its ability to induce DNA cleavage and apoptosis in cancer cells. The compound’s diazo group plays a crucial role in its cytotoxicity. This compound forms covalent adducts with thiols, which can lead to the disruption of cellular processes . The compound also affects the production of cyclin D3, suggesting that it may target proteins involved in the cyclin D3 production pathway .

Comparison with Similar Compounds

Kinamycin F is often compared with other kinamycins, such as Kinamycin C and Kinamycin J. These compounds share similar structural features, including the diazobenzo[b]fluorene ring system . this compound is unique due to its specific substitution pattern and the presence of a highly oxygenated D-ring . Other similar compounds include lomaiviticins, which are dimeric diazobenzo[b]fluorene analogues with even more potent anticancer and antibacterial properties .

Properties

CAS No. |

50556-18-8 |

|---|---|

Molecular Formula |

C18H14N2O7 |

Molecular Weight |

370.3 g/mol |

IUPAC Name |

(1R,2S,3R,4S)-11-diazo-1,2,3,4,9-pentahydroxy-2-methyl-3,4-dihydro-1H-benzo[b]fluorene-5,10-dione |

InChI |

InChI=1S/C18H14N2O7/c1-18(27)16(25)11-9(15(24)17(18)26)8-10(12(11)20-19)14(23)7-5(13(8)22)3-2-4-6(7)21/h2-4,15-17,21,24-27H,1H3/t15-,16+,17+,18-/m0/s1 |

InChI Key |

JICRGPYPFORQJA-MLHJIOFPSA-N |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](C2=C([C@H]1O)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

Canonical SMILES |

CC1(C(C(C2=C(C1O)C(=[N+]=[N-])C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.